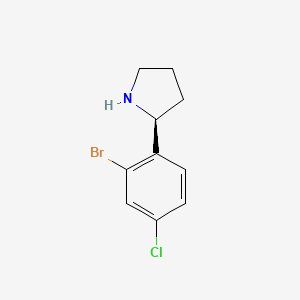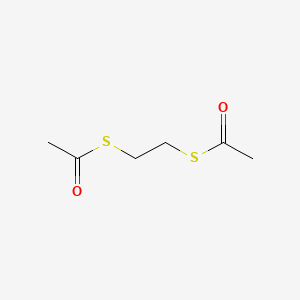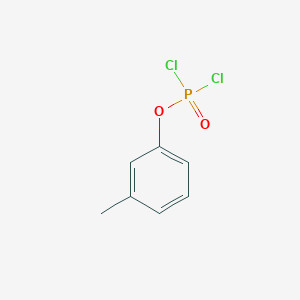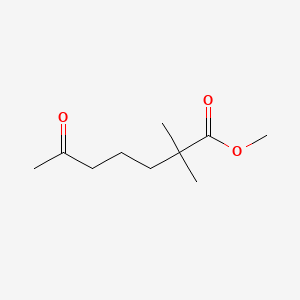
Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester is an organic compound with the molecular formula C10H18O3. It is a methyl ester derivative of heptanoic acid, characterized by the presence of a ketone group at the 6th position and two methyl groups at the 2nd position. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester typically involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction can be represented as follows:
Heptanoic acid+MethanolAcid CatalystHeptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced distillation techniques ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of heptanoic acid derivatives.
Reduction: Formation of 2,2-dimethyl-6-hydroxyheptanoic acid methyl ester.
Substitution: Formation of amides or alcohol derivatives.
Scientific Research Applications
Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active heptanoic acid derivative, which can then interact with enzymes and receptors in biological systems. The ketone group may also play a role in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid, 2-methyl-, methyl ester: Similar structure but lacks the ketone group.
Pentanedioic acid, 2-oxo-, dimethyl ester: Contains a similar ester group but has a different carbon chain length and functional groups.
2,6-Dimethyl-heptanoic acid: Similar carbon chain but lacks the ester and ketone groups.
Properties
CAS No. |
926-27-2 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-6-oxoheptanoate |
InChI |
InChI=1S/C10H18O3/c1-8(11)6-5-7-10(2,3)9(12)13-4/h5-7H2,1-4H3 |
InChI Key |
WMAHWHYQGFDCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(C)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



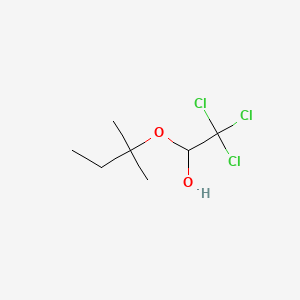
![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
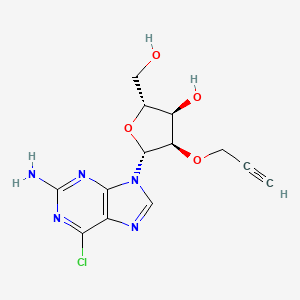

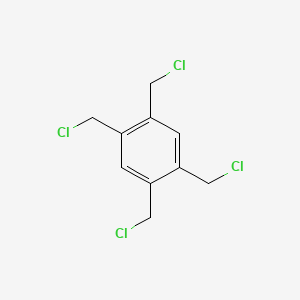
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)

](/img/structure/B14749957.png)
